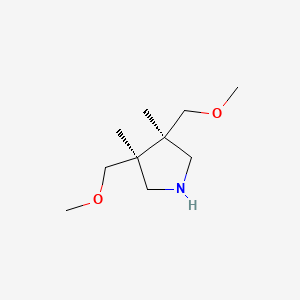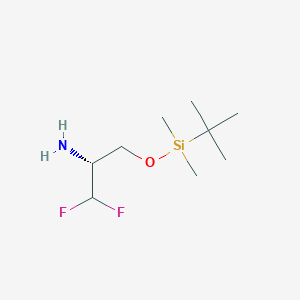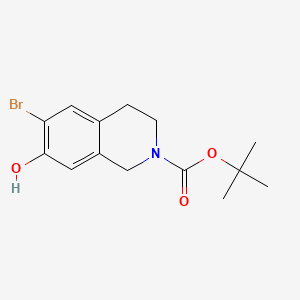![molecular formula C8H12BrF B13453358 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane CAS No. 2866318-60-5](/img/structure/B13453358.png)
1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a bromomethyl group and a fluorine atom attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor, such as 4-fluorobicyclo[2.2.1]heptane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces alcohols or ketones.
Reduction: Results in the formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can participate in various chemical reactions, enabling the compound to modify biological molecules or act as a precursor in synthetic pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the fluorine atom, making it less versatile in certain reactions.
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane:
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane: Features additional fluorine atoms and an oxygen atom, providing different chemical properties.
Uniqueness: 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane is unique due to the presence of both bromomethyl and fluorine groups on a bicyclic framework. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
2866318-60-5 |
|---|---|
Molecular Formula |
C8H12BrF |
Molecular Weight |
207.08 g/mol |
IUPAC Name |
1-(bromomethyl)-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12BrF/c9-6-7-1-3-8(10,5-7)4-2-7/h1-6H2 |
InChI Key |
TUNIUTQJVHYFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
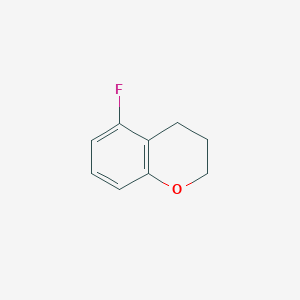
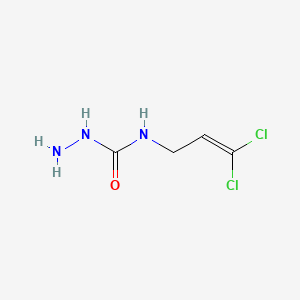
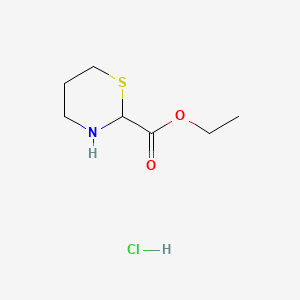
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
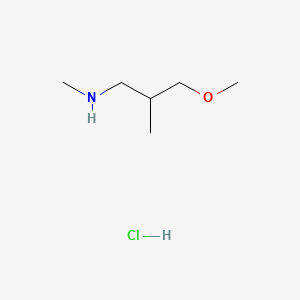


![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
